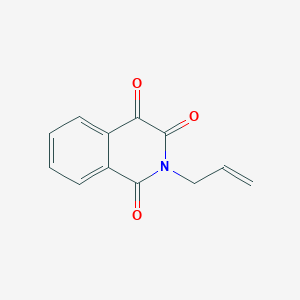![molecular formula C17H15ClN2O5S B3063778 [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B3063778.png)
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate is a complex organic compound with a molecular formula of C17H15ClN2O5S and a molecular weight of 394.8 g/mol. This compound is known for its unique structure, which includes a quinolinone sulfooxime moiety. It is an inhibitor of Na-K-Cl cotransporters 1 and 2, exhibiting diuretic activity.
Métodos De Preparación
The synthesis of [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate involves multiple steps. The initial step typically includes the formation of the quinolinone core, followed by the introduction of the sulfooxime group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinolinone moiety, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfooxime groups, resulting in a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s inhibitory effect on Na-K-Cl cotransporters makes it valuable in studying ion transport mechanisms in cells.
Medicine: Due to its diuretic activity, it is researched for potential therapeutic applications in conditions requiring diuresis.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate involves its interaction with Na-K-Cl cotransporters 1 and 2. By inhibiting these transporters, the compound disrupts the ion balance within cells, leading to increased excretion of sodium, potassium, and chloride ions. This diuretic effect is beneficial in conditions where fluid retention is a concern.
Comparación Con Compuestos Similares
Similar compounds to [[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate include other quinolinone derivatives and sulfooxime-containing compounds. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, quinolinone derivatives may have different substituents on the quinoline ring, leading to variations in their pharmacological properties .
Propiedades
Fórmula molecular |
C17H15ClN2O5S |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate |
InChI |
InChI=1S/C17H15ClN2O5S/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20/h2-7,10H,8-9H2,1H3,(H,22,23,24) |
Clave InChI |
QQCSUWGQBREWRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)O)/C3=C2C=C(C=C3)Cl |
SMILES canónico |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)O)C3=C2C=C(C=C3)Cl |
Sinónimos |
7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol](/img/structure/B3063696.png)

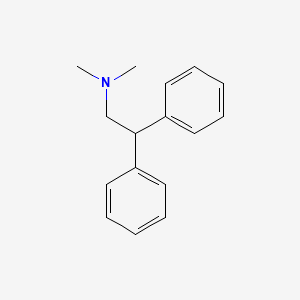
![N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B3063709.png)
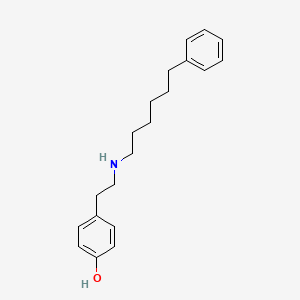
![4-[3-(5-phenylpentylamino)propyl]phenol](/img/structure/B3063715.png)
![{[1-(4-fluorophenyl)ethylidene]amino}thiourea](/img/structure/B3063729.png)

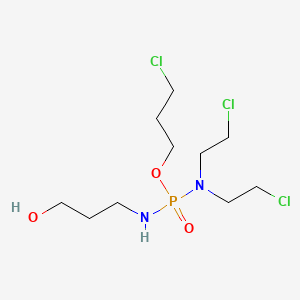
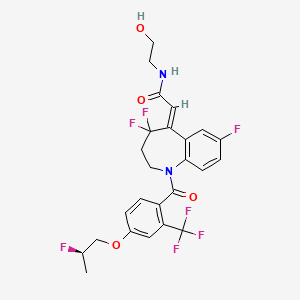
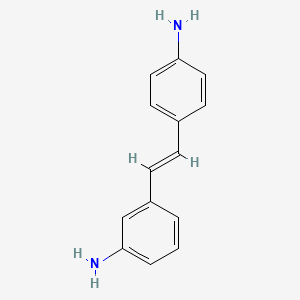
![5-nitro-2-(pyridin-2-yl)-1-(2-(pyridin-4-yl) ethyl)-1H-benzo[d]imidazole](/img/structure/B3063808.png)
